4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, also known as APTB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. APTB is a triazole-based inhibitor that has been shown to selectively target heat shock protein 70 (Hsp70), a protein that is involved in a variety of cellular processes including protein folding, degradation, and transport.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
Intramolecular Oxidative Coupling :The compound's structural relevance to N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides demonstrates its potential in intramolecular oxidative C–O coupling reactions. These reactions, facilitated under metal-free conditions using phenyliodine bis(trifluoroacetate) as an oxidant, yield benzoxazole products with high efficiency, indicating its utility in synthesizing heterocyclic compounds (Zhengsen Yu, Lijuan Ma, Wei Yu, 2012).
Antimicrobial Activity :Derivatives of similar compounds, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of the compound in developing new antimicrobial agents, highlighting its significance in addressing resistance to existing antimicrobial drugs (M. Altıntop, Z. Kaplancıklı, G. Turan-Zitouni, A. Özdemir, Fatih Demirci, G. İşcan, G. Revial, 2011).
Anticancer Evaluation :The compound's framework is conducive to modifications leading to potent anticancer agents. For instance, a series of substituted benzamides were synthesized from related structures, showcasing moderate to excellent anticancer activity against various cancer cell lines. This underscores the compound's role in the design and development of new anticancer drugs (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Kinase Inhibition for Cancer Therapy :Compounds bearing structural similarities have been explored as tyrosine threonine kinase (TTK) inhibitors, demonstrating significant efficacy in attenuating cancer cell growth. This highlights the compound's potential in targeted cancer therapy, offering a pathway for the discovery of novel therapeutic agents (Y. Liu, Yunhui Lang, Narendra Kumar Patel, et al., 2015).
Eigenschaften
IUPAC Name |
4-acetamido-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14(25)22-17-9-7-16(8-10-17)19(26)23-18(13-24-20-11-12-21-24)15-5-3-2-4-6-15/h2-12,18H,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIMSKSEJVLNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.